molecular formula C27H28N2 B10933175 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B10933175
M. Wt: 380.5 g/mol
InChI Key: JGPZTCDQZBVKMP-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is a complex organic compound with a unique structure characterized by multiple aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nitro compounds, Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce fully hydrogenated pyrazole derivatives.

Scientific Research Applications

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the aromatic rings and the pyrazole core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C27H28N2/c1-17-8-7-9-25(14-17)29-27(24-13-11-19(3)21(5)16-24)22(6)26(28-29)23-12-10-18(2)20(4)15-23/h7-16H,1-6H3

InChI Key

JGPZTCDQZBVKMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)C)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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